nor-NOHA
Overview
Description
N-Hydroxy-nor-L-arginine, commonly referred to as nor-NOHA, is a compound known for its role as an arginase inhibitor. Arginase is an enzyme involved in the urea cycle, which converts L-arginine into L-ornithine and urea. By inhibiting arginase, this compound has been shown to have various therapeutic effects, particularly in conditions where arginase activity is upregulated, such as cancer, hypertension, and certain inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-nor-L-arginine typically involves the hydroxylation of nor-L-arginine. One common method includes the use of hydroxylamine as a reagent. The reaction is carried out under controlled conditions to ensure the selective hydroxylation of the guanidine group in nor-L-arginine .
Industrial Production Methods
Industrial production of N-Hydroxy-nor-L-arginine involves large-scale synthesis using similar chemical routes as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-nor-L-arginine primarily undergoes reactions typical of amino acids and guanidine derivatives. These include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert N-Hydroxy-nor-L-arginine back to nor-L-arginine.
Substitution: The hydroxyl group in the guanidine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of N-Hydroxy-nor-L-arginine.
Reduction: Nor-L-arginine.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
N-Hydroxy-nor-L-arginine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the study of arginase inhibition and related biochemical pathways.
Biology: Investigated for its role in modulating immune responses and cellular metabolism.
Medicine: Explored as a potential therapeutic agent for conditions such as cancer, hypertension, and inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals targeting arginase-related pathways.
Mechanism of Action
N-Hydroxy-nor-L-arginine exerts its effects primarily by inhibiting the activity of arginase enzymes. This inhibition leads to an increase in the availability of L-arginine, which can then be used by nitric oxide synthase to produce nitric oxide. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation and immune response modulation .
Comparison with Similar Compounds
Similar Compounds
α-Difluoromethylornithine (DMFO): Another arginase inhibitor with similar therapeutic applications.
Sauchinone: A plant-derived arginase inhibitor.
Salvianolic Acid B (SAB): Known for its anti-inflammatory properties.
Piceatannol-3-O-β-D-glucopyranoside (PG): A natural compound with arginase inhibitory activity.
Obacunone: Another plant-derived arginase inhibitor.
Uniqueness
N-Hydroxy-nor-L-arginine is unique due to its specific inhibition of arginase and its ability to modulate nitric oxide production. This dual action makes it particularly valuable in research and therapeutic applications targeting cardiovascular and inflammatory diseases .
Properties
IUPAC Name |
(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBHCUDVWOTEKO-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)NO)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=C(N)NO)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332211 | |
Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189302-40-7, 291758-32-2 | |
Record name | Nor-noha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | nor-NOHA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOR-NOHA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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